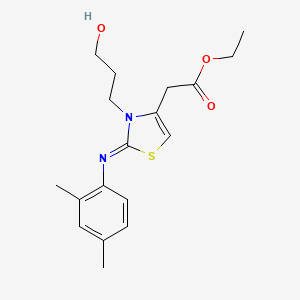![molecular formula C12H11ClN2O3 B2524464 3-[(4-Chlor-1H-pyrazol-1-yl)methyl]-4-methoxybenzoesäure CAS No. 956786-68-8](/img/structure/B2524464.png)
3-[(4-Chlor-1H-pyrazol-1-yl)methyl]-4-methoxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (MCPBA) is a synthetic organic compound that is used in a variety of scientific research applications. MCPBA has a wide range of biochemical and physiological effects and is used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. „3-[(4-Chlor-1H-pyrazol-1-yl)methyl]-4-methoxybenzoesäure", sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalaria-Aktivitäten . Beispielsweise zeigte Verbindung 13, ein Hydrazin-gekoppeltes Pyrazol-Derivat, eine überlegene Antimastigota-Aktivität, die 174- und 2,6-mal aktiver war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei mit 70,2 % bzw. 90,4 % Unterdrückung .
Molekular-Docking-Studien
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente In-vitro-Antimastigota-Aktivität von Verbindung 13 zu rechtfertigen, die ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum) aufweist, das durch eine geringere freie Bindungsenergie gekennzeichnet ist .
Antitumor-Aktivitäten
Es gibt Hinweise darauf, dass „this compound" und ihre Derivate potenzielle Antitumor-Aktivitäten besitzen. So zeigte Verbindung 4c eine wirksame Hemmung des Tumorwachstums in einer LNCaP-Xenograft-Studie nach oraler Verabreichung .
Anti-Tuberkulose-Mittel
Verbindung VIII und ihre Analoga, zu denen möglicherweise „this compound" gehört, wurden durch Kombination von In-silico-Design, QSAR-gesteuertem virtuellem Screening, Synthese und experimenteller Bewertung als vielversprechende Anti-Tuberkulose-Mittel konzipiert .
Wirkmechanismus
Target of Action
The primary targets of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, resulting in their death .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death . .
Pharmacokinetics
The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound has shown superior antipromastigote activity against Leishmania aethiopica . It has also shown significant inhibition effects against Plasmodium berghei .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound is stable under normal temperature and pressure , suggesting that it may maintain its efficacy and stability under a wide range of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEXRYHAHMYZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

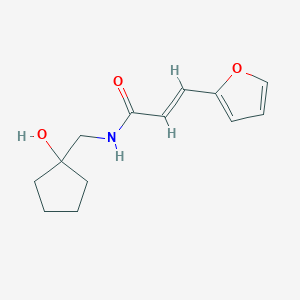
![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)


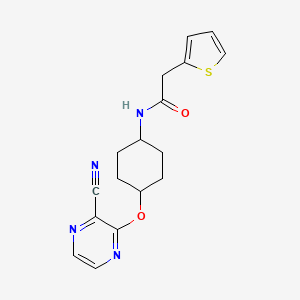
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)
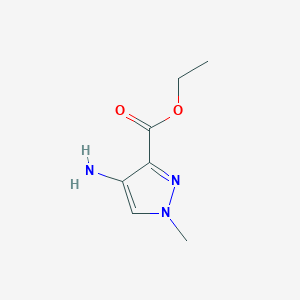
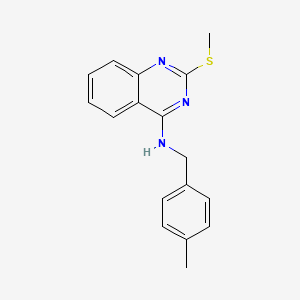
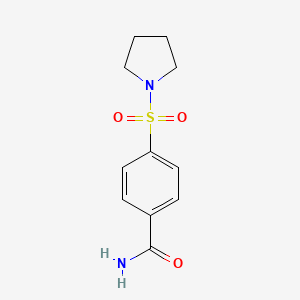
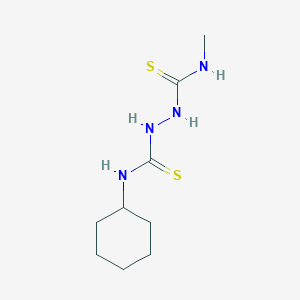
![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)
